(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine
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Overview
Description
(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is a compound that features a cyclopropylmethyl group attached to an imidazole ring, which is further substituted with an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The ethyl and methyl groups can be introduced to the imidazole ring through alkylation reactions using appropriate alkyl halides.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached to the imidazole ring via a nucleophilic substitution reaction, where the imidazole nitrogen acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (cyclopropylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine
- (cyclopropylmethyl)[(1-ethyl-1H-imidazol-2-yl)methyl]amine
- (cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-5-yl)methyl]amine
Uniqueness
(cyclopropylmethyl)[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]amine is unique due to the specific substitution pattern on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the cyclopropylmethyl moiety, provides a distinct steric and electronic environment that can affect its interactions with molecular targets.
Properties
IUPAC Name |
1-cyclopropyl-N-[(1-ethyl-4-methylimidazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-9(2)13-11(14)7-12-6-10-4-5-10/h8,10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQZOWKHVFVUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1CNCC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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